molecular formula C16H17N3O3 B11565327 N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-(phenylamino)acetohydrazide

N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-(phenylamino)acetohydrazide

Cat. No.: B11565327
M. Wt: 299.32 g/mol
InChI Key: PQTIGWOZMGNHPK-VCHYOVAHSA-N
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Description

N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-(phenylamino)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazide group, a phenylamino group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-(phenylamino)acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-phenylaminoacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-(phenylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or amides.

Scientific Research Applications

N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-(phenylamino)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-(phenylamino)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
  • N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-(phenylamino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

2-anilino-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H17N3O3/c1-22-14-9-5-6-12(16(14)21)10-18-19-15(20)11-17-13-7-3-2-4-8-13/h2-10,17,21H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

PQTIGWOZMGNHPK-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CNC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CNC2=CC=CC=C2

Origin of Product

United States

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